REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[C:7]([CH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)([CH3:10])([CH3:9])[CH3:8].Br[CH2:18][C:19]#[CH:20]>CC(C)=O>[C:7]([CH:11]1[CH2:16][CH2:15][N:14]([CH2:20][C:19]#[CH:18])[CH2:13][CH2:12]1)([CH3:10])([CH3:9])[CH3:8] |f:0.1.2|
|
Name
|
|
Quantity
|
196 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
98.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1CCNCC1
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
87.5 g
|
Type
|
reactant
|
Smiles
|
BrCC#C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring under an inert atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature being maintained below 5° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred at ambient temperature for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure (water-pump)
|
Type
|
CUSTOM
|
Details
|
The residual oil thus obtained
|
Type
|
EXTRACTION
|
Details
|
was extracted with petroleum spirit (b.p. 40°-60° C.)
|
Type
|
ADDITION
|
Details
|
The resulting solution was treated with decolourizing charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1CCN(CC1)CC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 105 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |